5-Acetyl-2-aminobenzoic acid

概要

説明

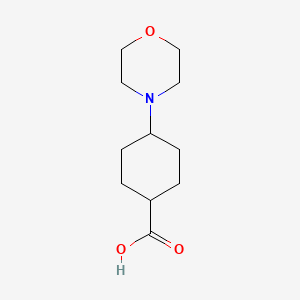

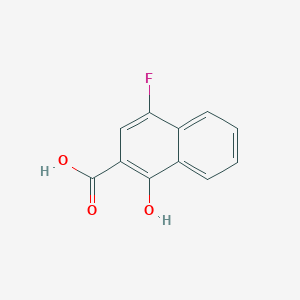

5-Acetyl-2-aminobenzoic acid is an amidobenzoic acid consisting of anthranilic acid carrying an N-acetyl group . It is functionally related to an anthranilic acid .

Synthesis Analysis

The synthesis of 5-Acetyl-2-aminobenzoic acid and its derivatives involves various chemical reactions. Given its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups, para-aminobenzoic acid (PABA) is a commonly used building block in pharmaceuticals .Molecular Structure Analysis

The molecular formula of 5-Acetyl-2-aminobenzoic acid is C9H9NO3 . The structure of this compound can be analyzed using various techniques such as NMR, FTIR, and MS .Physical And Chemical Properties Analysis

The molecular weight of 5-Acetyl-2-aminobenzoic acid is 179.17 g/mol . It has a topological polar surface area of 80.4 Ų . Further investigation is needed to fully understand the physical and chemical properties of this compound.科学的研究の応用

Biosynthesis Pathways

“5-Acetyl-2-aminobenzoic acid” may be involved in biosynthesis pathways, such as the shikimate pathway, which starts from simple carbon sources like glucose and is catalyzed by various enzymes. This pathway is crucial for the synthesis of essential compounds like folic acid .

Pharmaceutical Applications

Derivatives of aminobenzoic acid, including “5-Acetyl-2-aminobenzoic acid”, have been evaluated for their potential as inhibitors against acetylcholinesterase, which is significant in the treatment of diseases like Alzheimer’s .

Green Chemistry

The compound may play a role in green chemistry applications, aiming to protect the ecological environment and reduce the use of non-renewable resources by utilizing environmentally friendly biosynthesis pathways .

Catalysis

“5-Acetyl-2-aminobenzoic acid” could be used as a catalyst or intermediate in various chemical reactions, contributing to the development of new materials or pharmaceuticals .

Safety and Hazards

将来の方向性

作用機序

Target of Action

5-Acetyl-2-aminobenzoic acid, also known as 2-Aminobenzoic acid or Anthranilic acid, is an aromatic amino acid containing a benzene ring . It is ortho-substituted with a carboxylic acid and an amine . As a result of containing both acidic and basic functional groups, the compound is amphoteric

Mode of Action

It is known that compounds like procaine, which are metabolized into para-aminobenzoic acid (paba), act mainly by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves . When the influx of sodium is interrupted, an action potential cannot arise, and signal conduction is thus inhibited .

Biochemical Pathways

Anthranilic acid is biosynthesized from chorismic acid by the action of anthranilate synthase . In organisms capable of tryptophan synthesis, anthranilate is a precursor to the amino acid tryptophan via the attachment of phosphoribosyl pyrophosphate to the amine group . After then, cyclization occurs to produce indole .

Pharmacokinetics

It is known that procaine, an ester anesthetic, is metabolized in the plasma by the enzyme pseudocholinesterase through hydrolysis into paba, which is then excreted by the kidneys into the urine .

Result of Action

It is known that anthranilic acid serves as a precursor for certain compounds in nature, including alkaloids and indole-3-acetic acid . PABA is a key intermediate in the biosynthesis of folate .

Action Environment

The production of aminobenzoic acid and its derivatives relies on chemical synthesis using petroleum-derived substances such as benzene as precursors . Due to the toxicity, environmental pollution, and non-renewable nature of raw materials in chemical synthesis, some suitable alternative methods are gradually being developed . Green, environmentally friendly, and sustainable biosynthesis methods have gradually been favored by researchers .

特性

IUPAC Name |

5-acetyl-2-aminobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4H,10H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAJXWNQVHUJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。